molecular formula C23H30N2O7S2 B2543257 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 330676-99-8

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2543257
CAS No.: 330676-99-8
M. Wt: 510.62
InChI Key: AABIEEPKHDYPTM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C23H30N2O7S2 and its molecular weight is 510.62. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures related to ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been synthesized and tested for various biological activities. For instance, derivatives of cyclopentathiene have been studied for their antimicrobial and antioxidant properties, showing significant activity in certain cases (Raghavendra et al., 2016). These findings suggest potential applications in developing new pharmaceuticals.

Material Science and Polymer Chemistry

Research in material science has explored the synthesis of novel compounds with thiophene and cyclopenta[b]thiophene moieties for use in organic semiconducting materials. Such compounds have been utilized in creating high-performance semiconducting polymers for organic photovoltaic cells, demonstrating the compound's potential in renewable energy technologies (Kim et al., 2014).

Organic Synthesis and Chemical Reactivity

The chemical reactivity of related compounds has been extensively studied, revealing their potential in organic synthesis. For example, reactions involving acylaminocyanoesters and thiophene derivatives have led to the creation of aminothiazoles, highlighting the versatility of these compounds in synthesizing heterocyclic structures with potential biological activity (Golankiewicz et al., 1985). This research is foundational for developing new synthetic methodologies and discovering new therapeutic agents.

Mechanism of Action

Without specific context (such as if this compound is a drug or a catalyst), it’s difficult to predict the mechanism of action. The mechanism would depend on the specific application and the other compounds present .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in materials science .

Properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O7S2/c1-4-32-23(27)20-18-6-5-7-19(18)33-22(20)24-21(26)16-8-10-17(11-9-16)34(28,29)25(12-14-30-2)13-15-31-3/h8-11H,4-7,12-15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABIEEPKHDYPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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